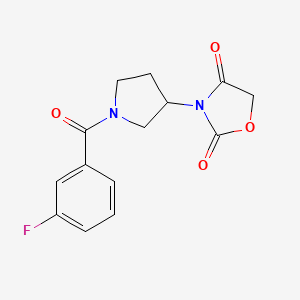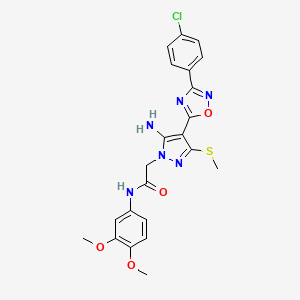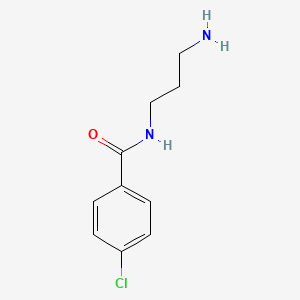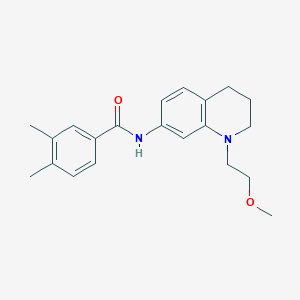
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, 2-methoxyethyl compounds can be synthesized through the reaction of methanol with ethylene oxide . Tetrahydroquinoline derivatives can be synthesized through Povarov reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-methoxyethyl group would contribute an ether functional group, the tetrahydroquinoline would contribute a nitrogen-containing heterocyclic structure, and the dimethylbenzamide would contribute an amide functional group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The ether group in the 2-methoxyethyl part might undergo reactions such as cleavage under acidic conditions. The tetrahydroquinoline part might undergo electrophilic substitution reactions at the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amide groups might increase its polarity and influence its solubility in different solvents .
科学的研究の応用
Sigma-2 Receptor Probes
Sigma-2 Receptor Affinity : N-derivatives of tetrahydroquinoline have been synthesized and used as sigma-2 receptor probes. One such compound, RHM-1, demonstrated a higher affinity for sigma2 receptors compared to its analogs, suggesting potential applications in studying sigma2 receptors in vitro (Xu et al., 2005).
Chemical Synthesis and Catalysis
Rh(III)-Catalyzed Olefination : N-methoxybenzamides, structurally similar to the given compound, have been used in Rh(III)-catalyzed oxidative olefination, highlighting their role in selective and high-yielding chemical synthesis processes (Rakshit et al., 2011).
Derivative Synthesis
Synthesis of Dicarbamates : Tetrahydroquinoline derivatives have been synthesized, such as dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates, demonstrating the versatility of tetrahydroquinoline in producing various chemical entities (White & Baker, 1990).
Biological Characterization
Alkaloid Characterization from Plants : A major alkaloid structurally related to tetrahydroquinoline, isolated from Hammada scoparia leaves, was characterized using NMR spectroscopy and X-ray crystallographic techniques. This underlines the natural occurrence and importance of tetrahydroquinoline derivatives in biological systems (Jarraya et al., 2008).
Pharmaceutical Development
Potential Anticonvulsant Activity : N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have been identified with high affinity and good anticonvulsant activity in animal models through high-throughput screening and SAR studies, indicating their potential in pharmaceutical development (Chan et al., 1998; Chan et al., 2000).
作用機序
Safety and Hazards
将来の方向性
The future research directions involving this compound could be diverse, depending on its properties and potential applications. For example, if it shows biological activity, it could be studied further for potential therapeutic applications . If it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .
特性
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-6-7-18(13-16(15)2)21(24)22-19-9-8-17-5-4-10-23(11-12-25-3)20(17)14-19/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKMAOMAKPACOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide](/img/structure/B2652188.png)
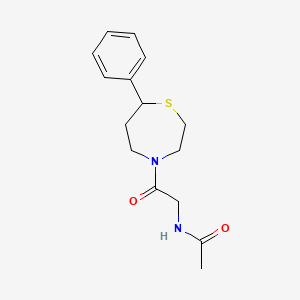
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)
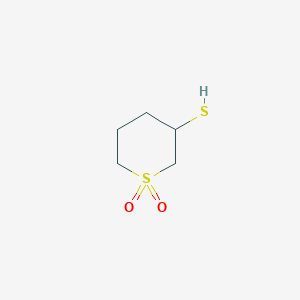
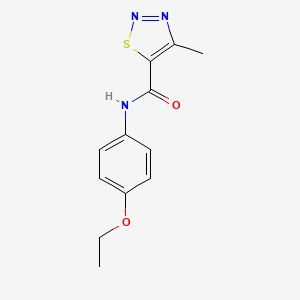
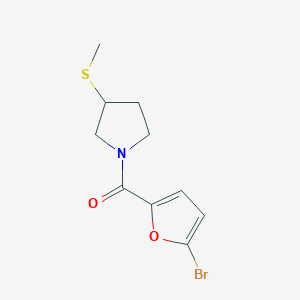
![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)
